molecular formula C11H8ClNO2 B6205678 2-chloro-3-methylquinoline-4-carboxylic acid CAS No. 861578-31-6

2-chloro-3-methylquinoline-4-carboxylic acid

Cat. No.: B6205678
CAS No.: 861578-31-6
M. Wt: 221.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 2-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used in industrial settings due to their high yield and selectivity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells . The exact mechanism of action depends on the specific biological context and target .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-methylquinoline-4-carboxylic acid involves the chlorination of 3-methylquinoline followed by carboxylation of the resulting 2-chloro-3-methylquinoline.", "Starting Materials": [ "3-methylquinoline", "Chlorine gas", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Chlorination of 3-methylquinoline using chlorine gas in the presence of sodium hydroxide to yield 2-chloro-3-methylquinoline", "Carboxylation of 2-chloro-3-methylquinoline using carbon dioxide in the presence of hydrochloric acid to yield 2-chloro-3-methylquinoline-4-carboxylic acid", "Purification of the product using ethanol" ] }

CAS No.

861578-31-6

Molecular Formula

C11H8ClNO2

Molecular Weight

221.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.